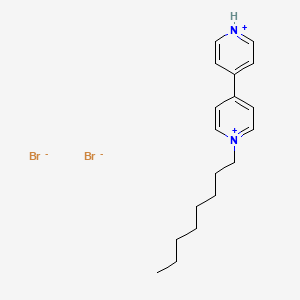
Norcamphane, 2-(chloromercuri)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Norcamphane, 2-(chloromercuri)-3-methoxy- typically involves the mercuration of norcamphane derivatives. One common method involves the reaction of norcamphane with mercuric chloride in the presence of a suitable solvent such as acetone. The reaction conditions often require cooling to maintain the stability of the intermediate compounds. The resulting product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Norcamphane, 2-(chloromercuri)-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromercuri group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include mercuric chloride, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Norcamphane, 2-(chloromercuri)-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of Norcamphane, 2-(chloromercuri)-3-methoxy- involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Norcamphane, 2-(chloromercuri)-3-methoxy- can be compared with other similar compounds such as:
Norcamphor: An analog of camphor without the three methyl groups.
Camphor: A well-known bicyclic monoterpenoid with three methyl groups.
2-Norbornanone: Another bicyclic ketone similar to norcamphor.
Propriétés
Numéro CAS |
42085-80-3 |
|---|---|
Formule moléculaire |
C8H13ClHgO |
Poids moléculaire |
361.23 g/mol |
Nom IUPAC |
chloro-(3-methoxy-2-bicyclo[2.2.1]heptanyl)mercury |
InChI |
InChI=1S/C8H13O.ClH.Hg/c1-9-8-5-6-2-3-7(8)4-6;;/h5-8H,2-4H2,1H3;1H;/q;;+1/p-1 |
Clé InChI |
PRGQCMPQXJUYLJ-UHFFFAOYSA-M |
SMILES canonique |
COC1C2CCC(C2)C1[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)








![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)

